

Application Note: Cis-Epoxy succinate (CES) in Cell Culture

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Compound of Interest

Compound Name: *cis-Epoxy succinate*

CAS No.: 2222820-55-3

Cat. No.: B7821665

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Selective SUCNR1 Activation and Biocatalytic Synthesis of Chiral Tartrates

Executive Summary

This guide details the application of **cis-epoxy succinate** (CES) (CAS: 16533-72-5) in two distinct biological contexts relevant to drug development:

- **Pharmacology:** As a high-potency, metabolically stable agonist for the Succinate Receptor 1 (SUCNR1/GPR91).[1] Unlike succinate, CES activates the receptor without fueling the TCA cycle, allowing researchers to decouple receptor signaling from mitochondrial metabolism.
- **Biocatalysis:** As the specific substrate for **cis-epoxy succinate** hydrolase (CESH) to produce enantiomerically pure L(+)-tartaric acid, a critical resolving agent for chiral drug synthesis.[2]

Pharmacological Application: Selective SUCNR1 Agonism

Context: The succinate receptor (SUCNR1) is a metabolic sensor linking energy status to immune response and blood pressure regulation. Standard succinate is rapidly metabolized by succinate dehydrogenase (SDH), confounding experimental results. The CES Advantage: CES acts as a non-metabolizable mimetic. It exhibits 10–20 fold higher potency than succinate ($EC_{50} \sim 2.7 \mu\text{M}$ vs. $29 \mu\text{M}$) and does not serve as a substrate for SDH, ensuring observed effects are exclusively receptor-mediated.

2.1 Mechanism of Action

CES binds to extracellular loops of SUCNR1, triggering dual G-protein coupling:

- G α i pathway: Inhibition of cAMP accumulation.
- G α q pathway: Mobilization of intracellular Calcium [Ca^{2+}]_i and recruitment of β -arrestin 3.

2.2 Protocol: SUCNR1 Activation Assay (HEK293 & Cardiomyocytes)

Objective: To measure receptor activation via cAMP inhibition without metabolic interference.

Materials:

- Cell Line: HEK293 (stably expressing SUCNR1) or primary cardiomyocytes.
- Reagent: cis-Epoxy succinic acid (dissolved in DMSO to 100 mM stock).
- Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing 500 μM IBMX (phosphodiesterase inhibitor).
- Detection: FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).

Step-by-Step Methodology:

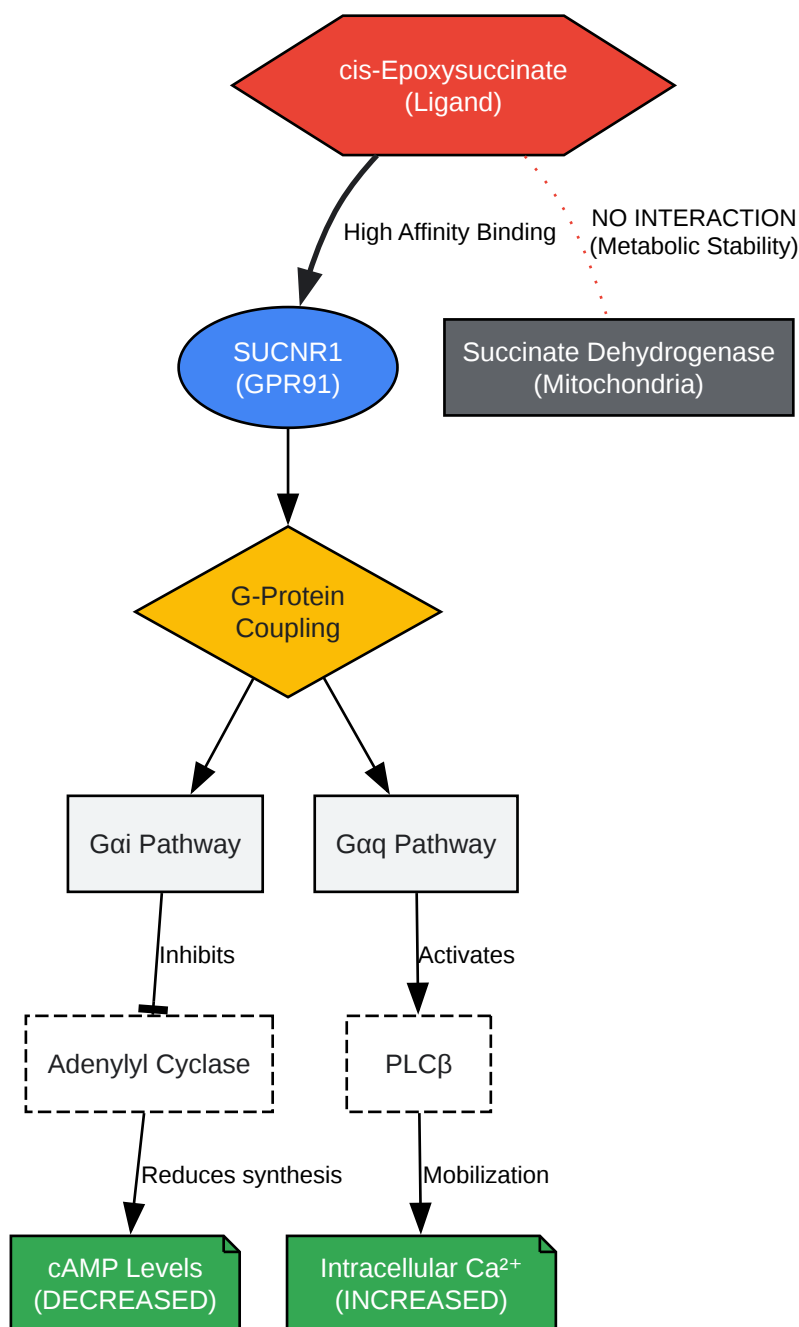
- Cell Preparation: Seed cells at 5,000 cells/well in a 384-well low-volume plate. Incubate overnight at 37°C/5% CO₂.
- Starvation (Critical): Replace media with serum-free assay buffer 2 hours prior to treatment to lower basal metabolic noise.

- Agonist Treatment:
 - Prepare a serial dilution of CES (Range: 1 nM to 100 μ M) in Assay Buffer containing 1 μ M Forskolin (to stimulate baseline cAMP).
 - Control: Prepare identical dilutions of Succinic Acid for potency comparison.
 - Add 5 μ L of compound solution to cells.
- Incubation: Incubate for 30 minutes at Room Temperature (RT). Note: Shorter incubation (10-30 min) prevents receptor desensitization.
- Lysis & Detection: Add lysis buffer containing cAMP-d2 antibody and Cryptate conjugate. Incubate 1 hour at RT.
- Readout: Measure FRET signal (665 nm/620 nm ratio).

Data Analysis: Calculate the inhibition of Forskolin-induced cAMP. Plot dose-response curves to determine IC₅₀.

Parameter	Succinate (Endogenous)	Cis-Epoxy succinate (Synthetic)
EC ₅₀ (cAMP)	~29 μ M	~2.7 μ M
SDH Activity	High (Metabolized)	Null (Stable)
Receptor Selectivity	Moderate	High

2.3 Pathway Visualization (SUCNR1 Signaling)



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Figure 1: CES selectively activates SUCNR1 pathways without entering the mitochondrial Krebs cycle (SDH interaction), unlike natural succinate.

Biocatalytic Application: Chiral Tartrate Production

Context: Drug development often requires chiral resolution of racemic mixtures.[3] L(+)-Tartaric acid is a primary resolving agent. The enzymatic hydrolysis of CES by **cis-epoxy succinate**

hydrolase (CESH) is the industrial standard for producing high-purity L(+)-tartrate.

3.1 Mechanism: Stereospecific Hydrolysis

The enzyme CESH attacks the epoxide ring of CES. This reaction is highly stereospecific:

- Substrate: **cis-Epoxy succinate**[1][2][4][5][6][7]
- Enzyme: CESH (from Nocardia or recombinant E. coli)
- Product: L(+)-Tartaric Acid (100% theoretical yield, >99% ee)

3.2 Protocol: Whole-Cell Biotransformation

Challenge: CES has poor permeability across the cell membrane of E. coli. Solution: Use of surfactants (Triton X-100) to permeabilize cells without denaturing the intracellular enzyme.

Materials:

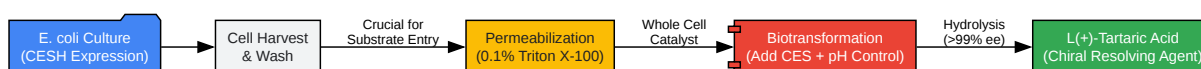
- Biocatalyst: E. coli BL21(DE3) expressing Nocardia CESH gene.[8]
- Substrate: Disodium **cis-epoxy succinate** (Prepare 1.0 M stock, pH adjusted to 8.0).
- Permeabilizer: Triton X-100.[9]
- Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Methodology:

- Fermentation: Culture recombinant E. coli in LB media at 37°C. Induce with 0.5 mM IPTG when OD₆₀₀ reaches 0.6. Cultivate for 4 hours at 30°C.
- Harvest: Centrifuge cells (6,000 x g, 10 min) and wash twice with Tris-HCl buffer.
- Permeabilization (Critical Step):
 - Resuspend cells to OD₆₀₀ ~20 in buffer containing 0.1% (w/v) Triton X-100.
 - Incubate at 4°C for 30 minutes. Do not sonicate if using whole-cell catalyst.

- Biotransformation:
 - Mix permeabilized cells (50% v/v) with CES substrate stock (Final conc: 200–500 mM).
 - Incubate at 30°C with gentle shaking (150 rpm).
 - pH Control: The reaction produces tartaric acid, lowering pH. Maintain pH 7.5–8.0 by automatic titration with 5M NaOH.
- Analysis:
 - Stop reaction by heating supernatant to 100°C for 5 min (precipitates protein).
 - Analyze supernatant via HPLC (Chiralpak column) or Colorimetric assay (Ammonium Metavanadate method).

3.3 Workflow Visualization



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Figure 2: Optimized workflow for converting CES to Tartaric Acid using permeabilized whole-cell biocatalysts.

Safety & Handling

- Reactivity: CES contains a strained epoxide ring. It is an alkylating agent.
- PPE: Wear nitrile gloves and safety goggles. Avoid inhalation of powder.
- Stability: Solid CES is stable at -20°C for 3 years. In aqueous solution (neutral pH), it is stable for 24 hours at 4°C but hydrolyzes spontaneously at acidic pH (<4.0) or high temperatures.

References

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